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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzonitrile

Cat. No.: B1276805

This guide provides an in-depth analysis of the spectral data for 4-Bromo-3-nitrobenzonitrile,
a key intermediate in various chemical syntheses.[1] Intended for researchers, scientists, and
professionals in drug development, this document elucidates the structural information
obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). The experimental protocols and data interpretation are presented to offer a
complete understanding of the molecule's spectroscopic characterization.

Introduction

4-Bromo-3-nitrobenzonitrile (C7H3BrN202) is a substituted aromatic compound with a
molecular weight of 227.01 g/mol .[2] Its structure, featuring a bromine atom, a nitro group, and
a nitrile group on a benzene ring, makes it a versatile building block in the synthesis of
pharmaceuticals and other complex organic molecules. Accurate characterization of this
compound is paramount for quality control and for understanding its reactivity in subsequent
chemical transformations. Spectroscopic techniques provide a non-destructive and highly
informative means of confirming the structure and purity of 4-Bromo-3-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-Bromo-3-nitrobenzonitrile, both *H and 13C NMR provide unambiguous
evidence for its structure.
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'H NMR Spectral Data

The *H NMR spectrum of 4-Bromo-3-nitrobenzonitrile is characterized by three distinct
signals in the aromatic region, corresponding to the three protons on the benzene ring.

. . Coupling
Chemical Shift L ] .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

8.54 S - 1H H-2

8.06 d 84 1H H-6

7.99 d 8.4 1H H-5

Table 1: *H NMR Spectral Data for 4-Bromo-3-nitrobenzonitrile (300 MHz, DMSO-d6)[1]
Interpretation of the *H NMR Spectrum:

The downfield chemical shifts of all protons are indicative of their attachment to an electron-
deficient aromatic ring, a consequence of the electron-withdrawing nature of the nitro (-NO2)
and nitrile (-CN) groups.

e The singlet at 8.54 ppm is assigned to the proton at the C-2 position. This proton is adjacent
to the strongly electron-withdrawing nitro group and the bromine atom, leading to a
significant downfield shift. It appears as a singlet because it has no adjacent protons to
couple with.

e The two doublets at 8.06 and 7.99 ppm are assigned to the protons at the C-6 and C-5
positions, respectively. These two protons are adjacent to each other, resulting in ortho-
coupling, which is observed as a doublet with a coupling constant (J) of 8.4 Hz. The proton at
C-6 is slightly more downfield due to its proximity to the nitrile group.

3C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
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Chemical Shift (8) ppm Assighment
150.0 C-3

Predicted C-4

Predicted C-1

Predicted C-2

Predicted C-6

Predicted C-5

Predicted C=N

Table 2: 13C NMR Spectral Data for 4-Bromo-3-nitrobenzonitrile (75 MHz, DMSO-d6)[1]
(Note: Only one peak was explicitly assigned in the source. Other assignments are predicted
based on known substituent effects.)

Interpretation of the 3C NMR Spectrum:

The single provided experimental value of 150.0 ppm is assigned to the carbon atom (C-3)
directly attached to the nitro group, as this is expected to be the most deshielded carbon in the
aromatic ring.[1] The chemical shifts of the other carbon atoms can be predicted based on the
substituent effects of the bromine, nitro, and nitrile groups. The carbon attached to the bromine
(C-4) would appear at a lower field than an unsubstituted carbon, while the carbon bearing the
nitrile group (C-1) and the nitrile carbon itself would also have characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining NMR spectra of a solid organic compound
like 4-Bromo-3-nitrobenzonitrile.

Workflow for NMR Sample Preparation and Data Acquisition
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Sample Preparation Data Acquisition
Weigh ~10-20 mg of Dissolve in ~0.7 mL of Filter the solution into a clean | Transfer to Spectrometer | (Insert the sample into the Lock, tune, and shim the B -
[A B 3-nitrobenzonitrile solvent (e.g., DMSO-d6) 5 mm NMR tube NMR spectrometer spectrometer FELRTIEMI O NIR ErEEe

Click to download full resolution via product page

Caption: A streamlined workflow for the preparation and NMR analysis of a solid organic
sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. While specific experimental data for 4-Bromo-3-
nitrobenzonitrile is not readily available, a predictive analysis based on its functional groups

can be made.

Predicted IR Spectral Data
Wavenumber (cm~?) Intensity Assignment
~ 3100-3000 Weak-Medium Aromatic C-H stretch
~ 2230-2210 Medium-Strong C=N (nitrile) stretch
~ 1600-1580 Medium Aromatic C=C stretch
~ 1550-1530 Strong Asymmetric NOz2 stretch
~ 1480-1460 Medium Aromatic C=C stretch
~1360-1340 Strong Symmetric NOz2 stretch
~ 800-700 Strong C-Br stretch
- 900-690 Strong Aromatic C-H out-of-plane

bend

Table 3: Predicted FT-IR Peak Assignments for 4-Bromo-3-nitrobenzonitrile.
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Interpretation of the Predicted IR Spectrum:

The presence of the key functional groups in 4-Bromo-3-nitrobenzonitrile would give rise to
characteristic absorption bands:

 Nitrile (C=N) Stretch: A sharp, medium to strong absorption band is expected in the region of
2230-2210 cm~*. This is a highly characteristic peak for the nitrile functional group.

e Nitro (NO2) Group: The nitro group will exhibit two strong absorption bands: an asymmetric
stretching vibration between 1550-1530 cm~! and a symmetric stretching vibration between
1360-1340 cm™2.

» Aromatic Ring: The presence of the benzene ring will be confirmed by weak to medium C-H
stretching vibrations above 3000 cm~1, C=C stretching vibrations in the 1600-1450 cm~1
region, and strong C-H out-of-plane bending vibrations in the fingerprint region (below 900

cm™1).

o Carbon-Bromine (C-Br) Bond: A strong absorption due to the C-Br stretching vibration is
expected in the lower frequency region of the spectrum, typically between 800 and 700 cm™1,

Experimental Protocol for FT-IR Spectroscopy

For a solid sample such as 4-Bromo-3-nitrobenzonitrile, the KBr pellet method is a common
technique for obtaining an IR spectrum.

Workflow for FT-IR Analysis using the KBr Pellet Method

Sample Preparation Data Acquisition
Grind a small amount of sample Press the mixture into a | | Transfer to Spectrometer | (Place the pellet in the Record the background spectrum
| |
[ with dry KBr powder j [ transparent pellet j [ FT-IR spectrometer (air or KB pellet) Record the sample spectrum Process the data (baseline correction, etc)

Click to download full resolution via product page

Caption: A standard procedure for preparing a solid sample for FT-IR analysis via the KBr pellet
method.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

For 4-Bromo-3-nitrobenzonitrile (Molecular Weight: 227.01 g/mol ), the electron ionization
(El) mass spectrum is predicted to show the following key features:

e Molecular lon Peak (M*): A prominent molecular ion peak should be observed at m/z 227
and 229 in an approximate 1:1 ratio. This isotopic pattern is characteristic of the presence of
a single bromine atom (’°Br and 8!Br isotopes).

e Major Fragmentation Pathways:

o Loss of NOz2: A significant fragment at m/z 181 and 183 (M* - 46) corresponding to the loss
of a nitro group.

o Loss of Br: Afragment at m/z 148 (M* - 79/81) due to the loss of the bromine atom.

o Loss of CN: A fragment at m/z 201 and 203 (M* - 26) from the loss of the nitrile group.

- NO2 [C7H3BrNJ*+
m/z 181/183

[ [C7H3BrN205]* _Br [C7H3N202]* j

Predicted Fragmentation Pathway

m/z 227/229 m/z 148

-CN [CeH3BrOz]*
m/z 201/203

Click to download full resolution via product page
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Caption: Predicted major fragmentation pathways for 4-Bromo-3-nitrobenzonitrile under
electron ionization.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for analyzing a solid organic compound using a direct
insertion probe in an electron ionization mass spectrometer.

Workflow for EI-MS Analysis

Sample Preparation Data Acquisition
Load a small amount of sample Introduce Sample Insert the probe into the Heat the probe to volatilize lonize the sample using a Analyze the resulting ions
onto a direct insertion probe ion source of the mass spectrometer, the sample 70 eV electron beam by the mass analyzer

Click to download full resolution via product page

Caption: A typical workflow for the analysis of a solid sample by electron ionization mass
spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile
of 4-Bromo-3-nitrobenzonitrile. The *H and 3C NMR data definitively establish the
connectivity of the atoms in the molecule. While experimental IR and MS data were not
available for this guide, predictive analysis based on the known functional groups provides a
strong indication of the expected spectral features. This technical guide serves as a valuable
resource for the identification and characterization of 4-Bromo-3-nitrobenzonitrile in a
research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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